molecular formula C19H20N3O2+ B12713084 Makulavamine J CAS No. 174232-35-0

Makulavamine J

Cat. No.: B12713084
CAS No.: 174232-35-0
M. Wt: 322.4 g/mol
InChI Key: HSEARKUCRKWKOC-UHFFFAOYSA-O
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Description

Makulavamine J is a bioactive compound derived from marine sponges, specifically from the genus Zyzzya. It belongs to the pyrrolo[4,3,2-de]quinoline family, which is known for its potent anticancer properties. This compound has shown significant activity against various cancer cell lines, making it a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Makulavamine J involves multiple steps, starting with the construction of the pyrrolo[4,3,2-de]quinoline core. This is typically achieved through a series of cyclization reactions. The key steps include:

    Formation of the Pyrrole Ring: This is usually done through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Cyclization to Form the Quinoline Core: This step often involves the use of Lewis acids like aluminum chloride to facilitate the cyclization process.

    Functional Group Modifications: Various functional groups are introduced to the core structure to enhance its bioactivity.

Industrial Production Methods

Industrial production of this compound is still in the experimental stage, primarily due to the complexity of its synthesis. efforts are being made to optimize the synthetic routes to make them more scalable and cost-effective. This includes the use of biocatalysts and flow chemistry techniques to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Makulavamine J undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with unique bioactive properties. These derivatives are often tested for their efficacy against different cancer cell lines .

Scientific Research Applications

Makulavamine J has a wide range of scientific research applications:

Mechanism of Action

Makulavamine J exerts its effects primarily through the inhibition of topoisomerase II, an enzyme crucial for DNA replication. By inhibiting this enzyme, the compound induces DNA damage in cancer cells, leading to apoptosis. Additionally, this compound has been shown to disrupt the mitochondrial membrane potential, further promoting cell death .

Comparison with Similar Compounds

Similar Compounds

    Lamellarins D, M, K: These compounds also belong to the pyrrolo[4,3,2-de]quinoline family and exhibit similar anticancer properties.

    Aspergiolide B: Another marine-derived compound with potent anticancer activity.

    Fradimycin B: Known for its antimicrobial and anticancer properties.

Uniqueness of Makulavamine J

What sets this compound apart from these similar compounds is its higher potency and selectivity towards certain cancer cell lines. Studies have shown that this compound has a lower IC50 value compared to its analogs, making it a more effective anticancer agent .

Properties

CAS No.

174232-35-0

Molecular Formula

C19H20N3O2+

Molecular Weight

322.4 g/mol

IUPAC Name

10-[2-(4-hydroxyphenyl)ethylamino]-7-methyl-2-aza-7-azoniatricyclo[6.3.1.04,12]dodeca-1(11),2,4(12),7,9-pentaen-11-ol

InChI

InChI=1S/C19H19N3O2/c1-22-9-7-13-11-21-18-17(13)16(22)10-15(19(18)24)20-8-6-12-2-4-14(23)5-3-12/h2-5,10-11H,6-9H2,1H3,(H2,20,21,23,24)/p+1

InChI Key

HSEARKUCRKWKOC-UHFFFAOYSA-O

Canonical SMILES

C[N+]1=C2C=C(C(=C3C2=C(CC1)C=N3)O)NCCC4=CC=C(C=C4)O

Origin of Product

United States

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